4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate
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Overview
Description
4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound that features a bromine atom, a hydrazone group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common route includes the following steps:
Hydrazone Formation: The hydrazone group is formed by reacting the corresponding aldehyde or ketone with hydrazine or its derivatives.
Esterification: The final step involves the esterification of the phenol group with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with molecular targets through its functional groups:
Hydrazone Group: Can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein binding.
Bromine Atom: Participates in halogen bonding and can be a site for further functionalization.
Benzoate Ester: Provides hydrophobic interactions and can be hydrolyzed under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate
Uniqueness
4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydrazone group allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H17BrN2O4 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17BrN2O4/c23-18-11-12-19(29-22(28)16-9-5-2-6-10-16)17(13-18)14-24-25-21(27)20(26)15-7-3-1-4-8-15/h1-14,20,26H,(H,25,27)/b24-14+ |
InChI Key |
KCYMAXBQRGFRMG-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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